molecular formula C22H26N6O B2564088 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034210-15-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2564088
CAS No.: 2034210-15-4
M. Wt: 390.491
InChI Key: NTCLUDZQFSVKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonism

The compound has been studied for its structure-activity relationships, showing its potential as a potent, specific antagonist for the brain cannabinoid receptor (CB1). The design and synthesis of pyrazole derivatives aim to characterize cannabinoid receptor binding sites and serve as pharmacological probes, potentially antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents at different positions of the pyrazole ring, indicating the compound's utility in neuroscience and pharmacology research (R. Lan et al., 1999).

Molecular Interaction Studies

Another study focused on the molecular interaction of the antagonist with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis around the pyrazole C3 substituent identified distinct conformations, suggesting the compound's steric binding interaction with the receptor. This research contributes to understanding the structural requirements for binding to the CB1 receptor and the potential for conferring antagonist activity (J. Shim et al., 2002).

Glycine Transporter 1 Inhibition

In the context of central nervous system disorders, the compound has been identified as a structurally diverse back-up compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This highlights its potential application in drug discovery for neurological conditions, with a focus on modulating glycine levels in the brain (Shuji Yamamoto et al., 2016).

Antimicrobial and Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, were synthesized and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. This research showcases the compound's relevance in developing new treatments for tuberculosis (V. U. Jeankumar et al., 2013).

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-27-20(13-19(26-27)15-5-3-2-4-6-15)22(29)23-17-9-11-28(12-10-17)21-14-18(24-25-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLUDZQFSVKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.